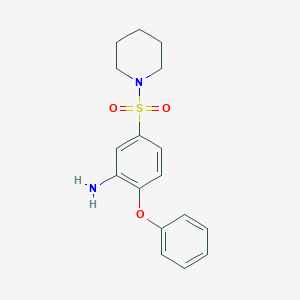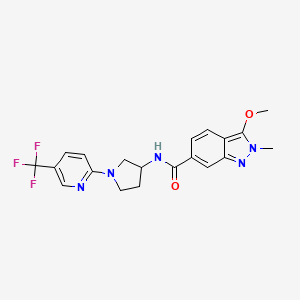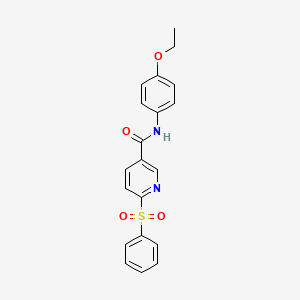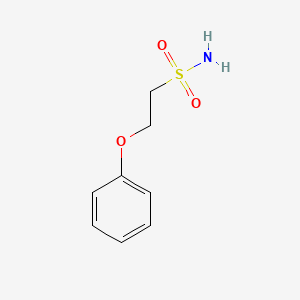
2-(1-Azidopropan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Azidopropan-2-yl)pyridine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used as intermediates in organic synthesis. The compound features a pyridine ring substituted with an azidopropyl group, making it a valuable building block in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azidopropan-2-yl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromopyridine.
Grignard Reaction: 2-bromopyridine is reacted with isopropylmagnesium bromide to form 2-(1-bromopropan-2-yl)pyridine.
Azidation: The bromide is then substituted with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN).
The overall reaction can be summarized as follows: [ \text{2-bromopyridine} + \text{isopropylmagnesium bromide} \rightarrow \text{2-(1-bromopropan-2-yl)pyridine} ] [ \text{2-(1-bromopropan-2-yl)pyridine} + \text{sodium azide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve ensuring the safe handling of azides, which are potentially explosive, and optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Azidopropan-2-yl)pyridine undergoes several types of chemical reactions:
Substitution Reactions: The azide group can be substituted with various nucleophiles, such as amines or alcohols, to form corresponding amines or ethers.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide in DMF or CH3CN.
Reduction: LiAlH4 in ether or Pd/C with H2.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Corresponding amines or ethers.
Reduction: 2-(1-Aminopropan-2-yl)pyridine.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Azidopropan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles via click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery, particularly in the development of new pharmaceuticals that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1-Azidopropan-2-yl)pyridine primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and biologically active. This reactivity is harnessed in various applications, including drug discovery and bioconjugation.
Molecular Targets and Pathways
Cycloaddition: Targets alkynes to form triazoles.
Reduction: Converts to amines, which can interact with various biological targets.
Vergleich Mit ähnlichen Verbindungen
2-(1-Azidopropan-2-yl)pyridine can be compared with other azide-containing compounds and pyridine derivatives:
Similar Compounds: 2-azidopyridine, 2-(1-azidoethyl)pyridine, and 2-(1-azidobutan-2-yl)pyridine.
Uniqueness: The presence of both the azide group and the pyridine ring makes it a versatile intermediate for various synthetic applications. Its ability to undergo cycloaddition reactions to form triazoles is particularly noteworthy.
Eigenschaften
IUPAC Name |
2-(1-azidopropan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-7(6-11-12-9)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIPPAZYFACEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2487912.png)
![N-[(2-chloropyrimidin-4-yl)methyl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487913.png)
![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/new.no-structure.jpg)


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)

![2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2487925.png)



![5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2487930.png)


